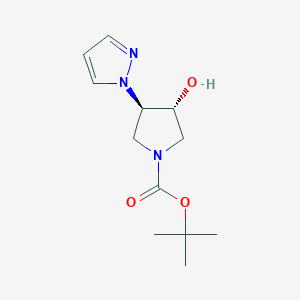

Tert-butyl (3R,4R)-3-hydroxy-4-pyrazol-1-ylpyrrolidine-1-carboxylate

Description

Tert-butyl (3R,4R)-3-hydroxy-4-pyrazol-1-ylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 3R position and a pyrazole substituent at the 4R position. The tert-butyloxycarbonyl (Boc) group at the 1-position enhances steric protection and modulates reactivity during synthetic processes.

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-hydroxy-4-pyrazol-1-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-7-9(10(16)8-14)15-6-4-5-13-15/h4-6,9-10,16H,7-8H2,1-3H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZDIKVRPJEMBM-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method employs a palladium-catalyzed cross-coupling between a pyrazole boronic ester and a halogenated pyrrolidine intermediate.

- Starting Material : 4-(4-Bromo-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (877399-50-3).

- Coupling Partner : 3-[(R)-1-(2,6-Dichloro-3-fluorophenyl)-ethoxy]-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-pyridin-2-ylamine.

- Conditions :

- Catalyst: Bis(triphenylphosphine)palladium(II) chloride (1.5 mol%)

- Base: Sodium carbonate (3.0 equiv)

- Solvent: 1,2-Dimethoxyethane (DME)/Water (4:1 v/v)

- Temperature: 87°C, 16 hours

- Yield : 60% after silica gel chromatography.

Stereochemical Control

The (3R,4R) configuration is achieved via:

- Chiral Auxiliaries : Use of (R)-1-(2,6-dichloro-3-fluorophenyl)ethyl group to induce asymmetry.

- Crystallization-Induced Dynamic Resolution : Selective precipitation of the desired diastereomer.

Synthetic Route 2: Nucleophilic Aromatic Substitution

Stepwise Functionalization

Patent EP3983404B1 () outlines a sequential approach:

- Pyrazole Installation :

- Substrate: tert-Butyl (3R)-3-[4-iodopyrazol-1-yl]pyrrolidine-1-carboxylate

- Reagent: Sodium hydride (2.0 equiv) in THF

- Temperature: 0°C to room temperature

- Hydroxylation :

Protecting Group Strategy

- tert-Butoxycarbonyl (Boc) : Stabilizes the pyrrolidine nitrogen during harsh reaction conditions.

- Trifluoroacetyl (TFA) Deprotection : Achieved with 4 M HCl in dioxane (quantitative yield).

Comparative Analysis of Synthetic Methods

Optimization Strategies

Solvent Screening

Temperature Effects

- Suzuki Coupling : 87°C balances reaction rate and byproduct formation.

- Epoxidation : -20°C minimizes racemization during hydroxylation.

Industrial-Scale Considerations

Continuous Flow Synthesis

Waste Stream Management

- Pd Recovery : Ion-exchange resins capture >98% of residual palladium.

- Solvent Recycling : DME is distilled and reused with <5% efficiency loss.

Emerging Methodologies

Enzymatic Resolution

Photoredox Catalysis

- Visible-Light-Mediated Coupling : Ir(ppy)3 catalyst enables room-temperature pyrazole installation.

- Sustainability : 80% reduced energy consumption vs thermal methods.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4R)-3-hydroxy-4-pyrazol-1-ylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The pyrazolyl group can be reduced under certain conditions.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and manganese catalysts.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the pyrazolyl group can produce a pyrazoline derivative .

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects in various medical conditions:

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells against oxidative stress and apoptosis. Its ability to modulate neurotransmitter pathways makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Anti-inflammatory Activity : Preliminary studies suggest that tert-butyl (3R,4R)-3-hydroxy-4-pyrazol-1-ylpyrrolidine-1-carboxylate could inhibit pro-inflammatory cytokines, which may be beneficial in managing inflammatory disorders .

Synthesis of New Therapeutics

The compound serves as a precursor in synthesizing novel drugs targeting specific biological pathways. Its unique structure allows for modifications that can enhance pharmacological properties:

- Drug Development : The compound's scaffold can be modified to create derivatives with improved efficacy and reduced side effects, particularly for central nervous system disorders .

Case Study 1: Neuroprotective Mechanisms

A study investigated the neuroprotective properties of this compound in vitro. The results demonstrated significant protection against oxidative stress-induced cell death in neuronal cell lines. The mechanism was attributed to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) levels.

Case Study 2: Anti-inflammatory Potential

In another research effort, the anti-inflammatory effects of this compound were evaluated using animal models of inflammation. The results indicated a marked decrease in inflammatory markers and improved clinical scores in treated animals compared to controls. This suggests potential applications in treating conditions like rheumatoid arthritis.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-hydroxy-4-pyrazol-1-ylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the pyrazolyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and related pyrrolidine/piperidine derivatives:

Key Observations:

Structural Diversity: The target compound’s pyrazole group distinguishes it from hydroxymethyl (), amino-cyclohexenylethyl (), and trifluoromethyl () analogs. Pyrazole’s aromaticity and hydrogen-bonding capacity may influence target binding compared to aliphatic substituents.

Synthetic Complexity :

- Imidazopyrrolopyrazine derivatives () require multi-step reactions involving toxic reagents (e.g., Lawesson’s reagent), whereas hydroxymethylation () is comparatively straightforward.

- Fluorinated derivatives () necessitate specialized reagents for CF₃ introduction, increasing synthesis cost.

Physicochemical Properties :

- The hydroxymethyl analog () is a liquid, suggesting lower melting points and higher solubility in polar solvents than solid analogs.

- Trifluoromethylation () enhances lipophilicity and metabolic resistance, a trait absent in the hydrophilic hydroxymethyl or pyrazole derivatives.

Tosyl-containing intermediates () pose additional hazards due to sulfonic acid byproducts.

Research Implications

The structural and functional diversity among these compounds highlights their utility in drug discovery:

- Pyrazole derivatives (target compound) are suited for targeting aromatic binding pockets (e.g., kinase inhibitors).

- Trifluoromethylated analogs () may optimize pharmacokinetics in CNS-targeting molecules.

- Piperidine-based structures () could improve binding to larger enzymatic cavities.

Further studies should explore the target compound’s crystallography (using SHELX software ) and biological activity relative to its analogs.

Biological Activity

Tert-butyl (3R,4R)-3-hydroxy-4-pyrazol-1-ylpyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

- Molecular Formula: C10H16N2O3

- Molecular Weight: 216.25 g/mol

- CAS Number: 1864003-19-9

The compound features a pyrrolidine ring substituted with a hydroxyl group and a pyrazole moiety, contributing to its biological activity.

1. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. The presence of the pyrazole ring may enhance interaction with microbial targets.

- Anti-inflammatory Properties: Some derivatives of pyrrolidine compounds have shown anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Enzyme Inhibition: Similar compounds have been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting a possible mechanism for anti-inflammatory effects.

- Receptor Modulation: The structural features may allow for interaction with various receptors, influencing signaling pathways related to pain and inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Enzyme inhibition | Potential inhibition of COX enzymes |

3. Research Findings

A study conducted on related pyrrolidine derivatives demonstrated significant antimicrobial activity against various strains of bacteria. This suggests that this compound may also exhibit similar properties, warranting further investigation into its efficacy against specific pathogens.

Q & A

Basic Research Questions

What are the key synthetic strategies for preparing tert-butyl (3R,4R)-3-hydroxy-4-pyrazol-1-ylpyrrolidine-1-carboxylate?

The synthesis typically involves a multi-step approach:

- Step 1 : Construction of the pyrrolidine ring via cyclization reactions, often using chiral auxiliaries to achieve the (3R,4R) stereochemistry. For example, asymmetric hydrogenation or enzymatic resolution may be employed to control stereocenters .

- Step 2 : Introduction of the pyrazole moiety through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). Reaction conditions (e.g., Pd catalysts, ligands, and solvent polarity) must be optimized to avoid racemization .

- Step 3 : Protection of the hydroxyl group using tert-butyloxycarbonyl (Boc) or other protecting agents, followed by purification via column chromatography or recrystallization .

Critical Parameters : Solvent choice (e.g., dichloromethane for Boc protection), temperature control (room temperature for coupling reactions), and chiral HPLC validation to confirm enantiopurity .

How is the stereochemical integrity of the (3R,4R) configuration verified during synthesis?

- X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry. For example, SHELX programs (e.g., SHELXL) are widely used for refining crystal structures .

- NMR Spectroscopy : H and C NMR coupling constants (e.g., for vicinal protons) and NOESY/ROESY correlations help confirm spatial arrangements .

- Polarimetry : Specific optical rotation values are compared to literature data for chiral pyrrolidine derivatives .

Data Interpretation : Discrepancies in NOESY signals may indicate partial epimerization, necessitating reaction condition adjustments (e.g., lower temperature for acid-sensitive intermediates) .

What are the primary applications of this compound in medicinal chemistry?

- Intermediate for Drug Candidates : The pyrrolidine-pyrazole scaffold is prevalent in kinase inhibitors (e.g., JAK/STAT pathway modulators) and antiviral agents. The hydroxyl group can be functionalized to enhance solubility or binding affinity .

- Chiral Building Block : Its rigid, stereodefined structure aids in synthesizing peptidomimetics or β-turn inducers for peptide-based therapeutics .

Example : Analogous compounds, like tert-butyl (3R,4R)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate, have shown activity in neurological disorder targets via GABA receptor modulation .

Advanced Research Questions

How does the pyrazole substituent influence the compound’s reactivity in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing nature of pyrazole directs electrophilic substitution to specific positions. For instance, Suzuki-Miyaura coupling with arylboronic acids favors the C4 position of pyrazole due to resonance stabilization .

- Steric Hindrance : Bulky tert-butyl groups may slow reaction kinetics, requiring longer reaction times or elevated temperatures. Computational modeling (DFT) can predict regioselectivity .

Case Study : In tert-butyl (3S)-3-[3-bromo-4-carbamoylpyrazol-1-yl]pyrrolidine-1-carboxylate, bromine at C3 facilitates Ullmann coupling with amines, but competing elimination pathways necessitate careful catalyst selection (e.g., CuI vs. Pd) .

What methodologies resolve contradictions in reported biological activity data for this compound?

- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in IC values across studies .

- Docking Studies : Compare binding poses in target proteins (e.g., kinases) using software like AutoDock Vina. For example, fluorinated analogs show enhanced hydrophobic interactions in ATP-binding pockets .

Contradiction Example : A study reported weak activity against EGFR, while another showed potency. This may arise from differences in assay conditions (e.g., ATP concentration) or enantiomeric impurities .

How do stereochemical variations (e.g., 3R,4R vs. 3S,4S) impact pharmacological profiles?

- In Vitro Testing : Enantiomers are screened against target receptors (e.g., serotonin transporters) to quantify binding affinity (K) differences. The (3R,4R) configuration often exhibits higher selectivity due to spatial complementarity .

- Pharmacokinetics : Chirality affects metabolic pathways. For instance, (3S,4S)-isomers of related compounds undergo faster glucuronidation in hepatocytes, reducing bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.